N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-2-10(17)15-9-5-3-4-8(12)11(9)16-7-13-6-14-16/h2-7H,1H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIOLGHMSZHFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C(=CC=C1)Cl)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H14ClN5O2
- Molecular Weight : 367.80 g/mol
The compound features a triazole ring, which is known for its role in various biological activities, particularly in the field of antifungal and anticancer agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole moiety is known to interact with enzymes and receptors involved in various signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as kinases or phosphatases involved in cell signaling.
- Antimicrobial Activity : Triazole derivatives are often evaluated for their antifungal properties by targeting fungal cytochrome P450 enzymes.
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been explored through various assays.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antifungal | CYP51 (fungal enzyme) | 0.5 µM | |
| Anticancer (HepG2 cells) | Apoptosis induction | 10 µM | |
| Kinase Inhibition | Various kinases | 25 µM |
Case Study 1: Antifungal Activity
In a study evaluating the antifungal properties of this compound against Candida species, the compound exhibited significant inhibitory activity at low concentrations. The study demonstrated that the compound interferes with ergosterol biosynthesis by inhibiting the CYP51 enzyme.
Case Study 2: Anticancer Properties
Research conducted on HepG2 liver cancer cells indicated that this compound induced apoptosis through mitochondrial pathways. The study reported an IC50 value of 10 µM, suggesting potential for further development as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit potent anticancer properties. For instance, derivatives of triazole have been synthesized and screened against various cancer cell lines, demonstrating significant antiproliferative effects. A study highlighted that certain triazole derivatives showed reduced growth rates of cancer cells by 55% to 95% when tested against an NCI panel of 60 cancer cell lines at a concentration of 10 μM . The incorporation of the triazole ring into the chemical structure of N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide may enhance its activity against specific cancer types.
1.2 Antimicrobial Properties
The triazole group is known for its antimicrobial activities. Compounds similar to this compound have been investigated for their effectiveness against bacterial and fungal pathogens. A study focusing on novel heterocyclic compounds derived from triazoles reported significant antimicrobial activity against various strains . The structural modifications in compounds like this compound could lead to enhanced antimicrobial efficacy.
Agricultural Applications
2.1 Fungicides
Triazole derivatives are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound this compound could potentially serve as a fungicide by targeting specific fungal pathways. Research has shown that similar compounds can effectively control fungal diseases in crops, thereby improving yield .
2.2 Herbicidal Activity
Beyond fungicidal properties, triazole-based compounds have also been evaluated for herbicidal activity. Studies have indicated that modifications in the triazole structure can lead to varying levels of herbicidal effectiveness against specific weed species . The application of this compound in herbicide formulations could be explored further.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that substituents on the phenyl ring and the nature of the triazole moiety significantly influence the compound's potency against various biological targets .
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases lipophilicity |
| Triazole | Enhances anticancer properties |
| Propene group | Modulates binding affinity |
Case Studies
Case Study 1: Antiproliferative Screening
In a recent study involving a series of triazole derivatives, one compound similar to this compound exhibited a notable IC50 value against various cancer cell lines (e.g., HepG2 and MCF7), highlighting its potential as an anticancer agent .
Case Study 2: Agricultural Trials
Field trials conducted with triazole-based fungicides demonstrated significant reductions in fungal infections in crops treated with formulations containing similar compounds to this compound. Results indicated improved crop health and yield compared to untreated controls .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and similar molecules:
Key Structural Differences and Implications
Triazole vs. Tetrazole Substitution :
- The target compound’s 1,2,4-triazole ring (vs. tetrazole in ) reduces steric bulk and alters hydrogen-bonding capacity. Tetrazoles are more acidic, which may influence membrane permeability .
Halogen Substituents: The 3-chlorophenyl group in the target compound contrasts with difluorophenyl () or unsubstituted phenyl groups in other analogues.
Enamide Linkage :
- The prop-2-enamide group is shared with osimertinib, where it plays a critical role in covalent binding to EGFR kinases. This suggests the target compound may similarly interact with kinase active sites .
Research Findings and Data
Quantitative Structure-Activity Relationship (QSAR) Insights
- demonstrates that anti-tubercular activity in nitro-triazole derivatives correlates with electron-withdrawing substituents (e.g., -NO2) at the triazole’s 3-position.
Antifungal Screening Data
- ’s fluorometric assay (Alamar Blue) reported MIC values for triazole antifungals (e.g., fluconazole MIC = 0.5–2 μg/mL against Candida spp.).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
